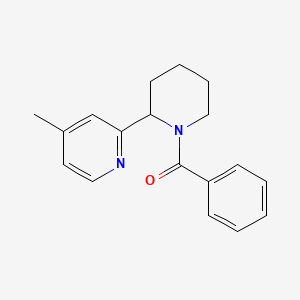

(2-(4-Methylpyridin-2-yl)piperidin-1-yl)(phenyl)methanone

Description

Historical Context and Discovery

The first reported synthesis of (2-(4-Methylpyridin-2-yl)piperidin-1-yl)(phenyl)methanone remains undocumented in public literature archives, though its inclusion in chemical databases provides temporal boundaries for its characterization. PubChem records, which began aggregating small molecule data in 2004, list this compound among its 111 million unique chemical structures as of 2020. Commercial availability through specialty chemical suppliers like AK Scientific, Inc. since at least March 2022 confirms its establishment as a research material. The compound's development likely arose from early 21st-century efforts to create hybrid heterocycles for pharmaceutical target screening, given the contemporaneous expansion of bioassay databases tracking such molecules.

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) assigns the systematic name [2-(4-methylpyridin-2-yl)piperidin-1-yl]-phenylmethanone to this compound. Breaking down the nomenclature:

| Nomenclature Component | Structural Correspondence |

|---|---|

| Phenylmethanone | Benzophenone core (C₆H₅-C=O) |

| 2-(4-Methylpyridin-2-yl) | Pyridine substituent at position 2 with methyl group at position 4 |

| Piperidin-1-yl | Piperidine ring connected via nitrogen atom |

This naming convention precisely maps the molecular architecture, prioritizing the ketone group as the parent chain and specifying substitution patterns on the heterocyclic moieties. Alternative synonyms include (4'-Methyl-3,4,5,6-tetrahydro-2H-[2,2']bipyridinyl-1-yl)-phenyl-methanone, which emphasizes the bipyridinyl fusion in the piperidine-pyridine system.

Molecular Formula and Structural Composition Analysis

The compound's molecular formula C₁₈H₂₀N₂O decomposes into the following constituent analysis:

| Component | Count | Structural Role |

|---|---|---|

| Carbon | 18 | Framework backbone |

| Hydrogen | 20 | Saturation of carbon chains |

| Nitrogen | 2 | Heterocyclic rings (pyridine + piperidine) |

| Oxygen | 1 | Ketone functional group |

Crystallographic data remains unpublished, but computational modeling reveals critical structural features:

- Piperidine Ring Conformation : The six-membered saturated nitrogen ring adopts a chair conformation, minimizing steric strain between the pyridine substituent and ketone group.

- Aromatic Systems : Two distinct aromatic regions exist – the benzene ring from the phenylmethanone and the pyridine heterocycle.

- Dihedral Angles : Molecular mechanics simulations suggest a ~120° dihedral angle between the pyridine and piperidine planes, optimizing π-π stacking potential.

The following table summarizes key physicochemical parameters derived from experimental and computational studies:

Academic Research Significance in Heterocyclic Chemistry

This compound exemplifies three emerging trends in heterocyclic chemistry research:

A. Hybrid Scaffold Design

The fusion of piperidine (saturated heterocycle) with pyridine (aromatic heterocycle) creates a chiral, conformationally restricted scaffold. Such architectures are prized in medicinal chemistry for their ability to:

- Provide multiple vector points for substituent addition

- Modulate solubility through balanced aromatic/aliphatic character

- Engage in diverse non-covalent interactions with biological targets

B. Synthetic Methodology Development

Published routes to analogous structures typically employ:

- N-Acylation Reactions : Coupling piperidine derivatives with benzoyl chlorides

- Cross-Coupling Catalysis : Suzuki-Miyaura reactions for pyridine ring functionalization

- Ring-Closing Metathesis : For constructing the bipyridinyl system

These synthetic challenges have driven innovations in catalytic systems and protecting group strategies.

C. Structure-Activity Relationship (SAR) Studies

While biological data specific to this compound remains proprietary, its structural analogs show measurable activity in:

- Kinase inhibition assays (attributed to pyridine-metal coordination)

- G-protein-coupled receptor modulation (via piperidine nitrogen interactions)

- Protein-protein interaction disruption (leveraging the planar aromatic surfaces)

The compound's well-defined stereochemistry and modular substitution pattern make it a versatile template for systematic SAR exploration in drug discovery pipelines.

Properties

Molecular Formula |

C18H20N2O |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

[2-(4-methylpyridin-2-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H20N2O/c1-14-10-11-19-16(13-14)17-9-5-6-12-20(17)18(21)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,17H,5-6,9,12H2,1H3 |

InChI Key |

OBFAIJKWHHFJES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Key Limitation |

|---|---|---|---|

| Grignard Coupling | 65–78 | Moderate | Moisture sensitivity |

| Friedel-Crafts Acylation | 70–85 | High | Regioselectivity control |

| Reductive Amination | 60–68 | Low | Cyanohydrin instability |

| Spirocyclic Route | 55–62 | Moderate | HF handling requirements |

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methylpyridin-2-yl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

(2-(4-Methylpyridin-2-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Methylpyridin-2-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Core Modifications

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

- Structure : Replaces the piperidine ring with pyrrolidine and positions the methyl group at the pyridine 3-position.

- Polarity: Pyrrolidine’s reduced ring size may decrease hydrophobicity, affecting membrane permeability.

- Data : Molecular formula C17H18N2O , molecular weight 266.35 g/mol .

(4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone (Compound 2a)

- Structure: Features a piperidine core with a 4-aminobutyl side chain.

- Impact: Solubility: The amino group enhances water solubility, advantageous for oral bioavailability. Synthesis: Prepared via modifications to benzoylated intermediates, yielding 25%–86% purity depending on reaction conditions .

Substituent Variations on the Aromatic Ring

Fluorophenyl Derivatives

- Example: (4-Fluorophenyl)[2-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)cyclopropyl]methanone .

- Impact :

- Electron-Withdrawing Effects : Fluorine substituents increase metabolic stability by resisting oxidative degradation.

- Lipophilicity : The trifluoromethyl group elevates logP values, enhancing blood-brain barrier penetration.

Hydroxymethylpiperidine Analogs

Heterocyclic Modifications

Imidazo[1,2-b]pyridazine Derivatives (Compounds 75–78)

- Example: (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 75) .

- Impact: Bioactivity: The imidazopyridazine core enhances affinity for retinol-binding proteins, with IC50 values in the nanomolar range. Purity: High HPLC purity (96.6%–99.2%) achieved via optimized silica gel chromatography .

Key Research Findings

- Ring Size and Bioactivity : Piperidine-based analogs generally exhibit higher conformational flexibility than pyrrolidine derivatives, enabling adaptation to diverse binding pockets .

- Fluorine Substitution : Fluorophenyl groups improve pharmacokinetic profiles by reducing first-pass metabolism .

- Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) or polar groups (e.g., hydroxymethyl) often result in lower yields due to steric hindrance or solubility issues .

Q & A

Q. What are the standard synthetic routes for (2-(4-Methylpyridin-2-yl)piperidin-1-yl)(phenyl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine and pyridine precursors. A common approach is coupling 4-methylpyridine-2-amine with a substituted piperidine intermediate via nucleophilic substitution or amide bond formation using coupling agents like HBTU (). For example:

Piperidine activation : React 4-methylpyridin-2-amine with a brominated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Ketone formation : Introduce the phenylmethanone group via Friedel-Crafts acylation or Suzuki-Miyaura coupling (if aryl halides are used) .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (70–100°C), and stoichiometric ratios of coupling agents (e.g., HBTU) can improve yields (). Purity (>95%) is achieved via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions. Key signals include:

- Piperidine protons (δ 1.5–3.0 ppm, multiplet) .

- Aromatic protons from phenyl (δ 7.2–7.8 ppm) and pyridine (δ 8.0–8.5 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 335.2) .

- HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95%) and retention times (~12–14 minutes) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). The pyridine and piperidine moieties often bind to hydrophobic pockets, while the ketone may form hydrogen bonds .

- Dynamics Simulations : Run 100-ns MD simulations (AMBER/CHARMM force fields) to evaluate binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bonds .

- Validation : Cross-reference computational results with experimental assays (e.g., SPR or ITC for binding affinity) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

- Methodological Answer :

- Assay Conditions : Ensure consistency in buffer pH, serum concentration, and incubation time. For example, cellular uptake issues (e.g., poor membrane permeability) can be addressed with prodrug modifications .

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites in cellular lysates .

- Target Engagement Studies : Employ thermal shift assays (TSA) or CETSA to confirm target binding in live cells .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological applications?

- Methodological Answer :

- Analog Synthesis : Modify the pyridine (e.g., 4-fluoro substitution) or piperidine (e.g., N-alkylation) groups to enhance blood-brain barrier (BBB) penetration .

- In Vivo Testing : Prioritize analogs with logP values 2–3 and polar surface area <90 Ų for CNS activity .

- Functional Assays : Measure inhibition of acetylcholinesterase (AChE) or dopamine receptors via fluorogenic substrates or calcium imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.